molecular formula C18H16ClN3OS3 B11966728 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B11966728
M. Wt: 422.0 g/mol
InChI Key: KHGACHQGJRNIGI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects . For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes .

Comparison with Similar Compounds

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can be compared with other thiadiazole derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities

Properties

Molecular Formula

C18H16ClN3OS3

Molecular Weight

422.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H16ClN3OS3/c1-12-2-8-15(9-3-12)20-16(23)11-25-18-22-21-17(26-18)24-10-13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

KHGACHQGJRNIGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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